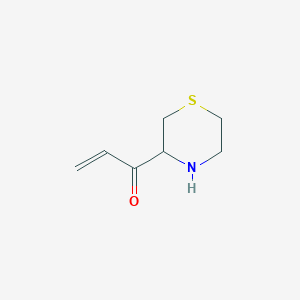
1-(Thiomorpholin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiomorpholin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C7H11NOS. It features a thiomorpholine ring attached to a prop-2-en-1-one moiety.
Métodos De Preparación
The synthesis of 1-(Thiomorpholin-3-yl)prop-2-en-1-one typically involves the reaction of thiomorpholine with propenone derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of thiomorpholine to the propenone. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
1-(Thiomorpholin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives with reduced carbonyl groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various thiomorpholine derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(Thiomorpholin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The prop-2-en-1-one moiety can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(Thiomorpholin-3-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Thiomorpholin-4-yl)propan-1-one: This compound features a similar thiomorpholine ring but with different substitution patterns, leading to distinct chemical and biological properties.
1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H11NOS |
|---|---|
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
1-thiomorpholin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H11NOS/c1-2-7(9)6-5-10-4-3-8-6/h2,6,8H,1,3-5H2 |
Clave InChI |
VPVGFAMXQILQAZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1CSCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


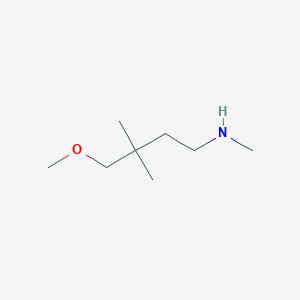

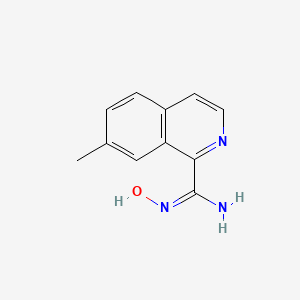
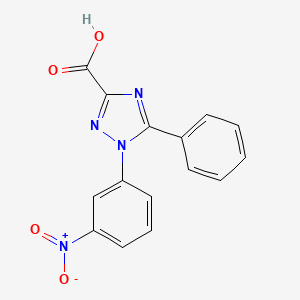
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
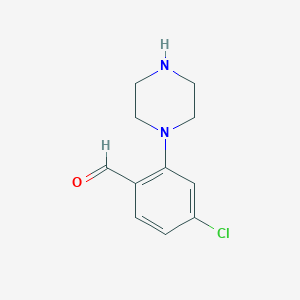
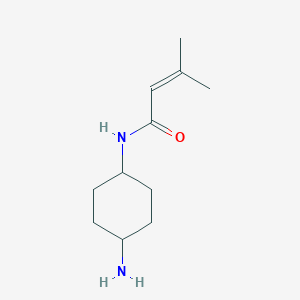
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)
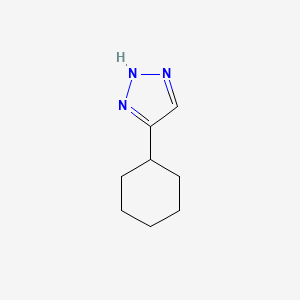

![tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13179076.png)
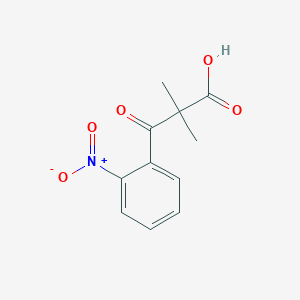

![1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13179092.png)
